2-(N-phenylisobutyramido)acetic acid
Description
2-(N-Phenylisobutyramido)acetic acid is a substituted acetic acid derivative featuring a phenylisobutyramido group attached to the α-carbon of the acetic acid backbone. This compound belongs to the class of N-acylglycine derivatives, which are characterized by an amide linkage between an acyl group and the amino group of glycine.
Properties
IUPAC Name |
2-[N-(2-methylpropanoyl)anilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(2)12(16)13(8-11(14)15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPMHDFQMQFHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-phenylisobutyramido)acetic acid typically involves the reaction of phenylisobutyramide with glycine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(N-phenylisobutyramido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. It has been noted for:
- Anti-inflammatory Properties : Research indicates that derivatives of this compound can exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory processes.
- Anticancer Activity : Preliminary studies suggest that 2-(N-phenylisobutyramido)acetic acid may have cytotoxic effects on various cancer cell lines, making it a candidate for further development in cancer therapeutics.
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 30 |
Synthesis of Heterocycles
This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are critical in pharmaceuticals. The compound can undergo transformations such as:
- Cyclization Reactions : The amide group facilitates cyclization, leading to the formation of complex ring structures that are often biologically active.
- Functional Group Transformations : The carboxylic acid moiety can be modified to introduce other functional groups, enhancing the compound's utility in synthetic pathways.
Case Study: Synthesis of Bioactive Heterocycles
In a synthetic route involving this compound, researchers successfully synthesized a series of substituted quinolines known for their antibacterial properties. The reaction pathway included:
- Protection of the carboxylic acid.
- Formation of an intermediate via cyclization.
- Deprotection to yield the final quinoline derivative.
The yields were consistently above 75%, demonstrating the efficacy of this compound in organic synthesis.
Analytical Applications
The compound is also utilized in analytical chemistry as a standard reference material due to its stability and well-defined structure. It has been used in:
- High-Performance Liquid Chromatography (HPLC) : Serving as an internal standard for quantifying related compounds in complex mixtures.
Mechanism of Action
The mechanism of action of 2-(N-phenylisobutyramido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and physicochemical properties of 2-(N-phenylisobutyramido)acetic acid with related compounds:
Key Observations:
Substituent Effects: The isobutyramido group in this compound introduces greater steric bulk compared to the acetamido group in N-phenylacetylglycine . This may reduce solubility in polar solvents but enhance lipid membrane permeability. Halogenated analogs (e.g., fluorine in , bromine in ) exhibit altered electronic properties.
Biological Relevance :
Physicochemical and Reactivity Trends
- Solubility : The carboxylic acid group ensures moderate aqueous solubility across all compounds, but bulkier substituents (e.g., isobutyramido, bromophenyl) reduce solubility compared to simpler analogs like N-phenylacetylglycine .
- Stability: Halogenated derivatives (e.g., ) may exhibit higher metabolic stability due to resistance to oxidative degradation, whereas non-halogenated analogs are more prone to enzymatic hydrolysis .
Biological Activity
2-(N-phenylisobutyramido)acetic acid, also known by its CAS number 166033-83-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an acetic acid moiety linked to an isobutyramide group substituted with a phenyl ring. This unique structure may contribute to its biological activity.
Anticancer Potential
Preliminary studies suggest that derivatives of acetic acid may possess anticancer properties. For instance, certain phenylacetic acid derivatives have shown promise in inhibiting cancer cell growth in vitro. While specific data on this compound is scarce, the presence of the phenyl group may enhance interactions with cellular targets involved in cancer proliferation.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that similar compounds exert their effects through:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : They might interfere with signaling pathways that regulate cell growth and apoptosis.
Case Study: Wound Healing
A multiple case series highlighted the use of acetic acid in treating chronic wounds, showing a successful transition from infected to granulating tissue . Although this study did not directly involve this compound, it underscores the potential of acetic acid derivatives in wound care.
Comparative Analysis with Related Compounds
A comparative analysis can provide insights into how this compound may perform against similar compounds. The following table summarizes some relevant compounds and their biological activities:
Q & A
Basic: What synthetic strategies are recommended to minimize by-products during the preparation of 2-(N-phenylisobutyramido)acetic acid?
Methodological Answer:
To optimize synthesis, consider regioselective bromination or coupling reactions in acetic acid under controlled conditions. For example, bromination of aromatic precursors (e.g., 4-methoxyphenylacetic acid) using stoichiometric bromine in acetic acid minimizes side reactions . Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification via recrystallization or column chromatography enhances purity. Adjust solvent polarity (e.g., ethanol/water mixtures) to improve yield and reduce impurities .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
Employ single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and hydrogen-bonding motifs. For instance, in 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid moiety is tilted at 78.15°, revealing steric and electronic effects . Use datasets collected on Bruker diffractometers (e.g., SMART APEXII) with absorption correction (SADABS) for accuracy. Centrosymmetric hydrogen-bonded dimers (R22(8) motifs) are critical for validating intermolecular interactions .
Basic: What analytical techniques are most effective for assessing the purity of this compound post-synthesis?
Methodological Answer:
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and gas chromatography (GC) or HPLC to quantify impurities. Melting point analysis provides a rapid purity indicator. For example, deviations >2°C from literature values suggest contamination . Titration methods (e.g., acid-base titration with NaOH) can quantify free carboxylic acid groups, though indicators like phenolphthalein require pH endpoint calibration .
Advanced: How should researchers address contradictions in spectroscopic data during characterization?
Methodological Answer:
Cross-validate data using complementary techniques:
- NMR vs. X-ray: Compare experimental ¹³C NMR shifts with computed values (e.g., DFT calculations) to resolve electronic environment discrepancies.
- IR vs. Crystallography: Correlate carbonyl stretching frequencies (IR) with hydrogen-bonding patterns observed in crystal structures .
- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular ion peaks and rule out isobaric interferences.
Document anomalies in torsion angles or bond lengths (e.g., C–C–C angles deviating >5° from 120°) to identify steric strain or electronic effects .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Test mixed solvents with varying polarity:
- Ethanol/Water: Ideal for polar derivatives; gradual cooling enhances crystal growth.
- Dichloromethane/Hexane: Suitable for less polar intermediates.
Monitor solubility at elevated temperatures (60–80°C) and assess crystal morphology under a microscope. For example, 2-(3-bromo-4-methoxyphenyl)acetic acid crystallizes in monoclinic P21/c with Z=4, requiring slow evaporation from acetic acid .
Advanced: How do substituents (e.g., bromine, methoxy) influence the electronic properties of this compound derivatives?
Methodological Answer:
Substituent effects are quantified via:
- Crystallographic Angles: Electron-withdrawing groups (e.g., Br) enlarge C–C–C angles (e.g., 121.5° for Br vs. 118.2° for OMe in 2-(3-bromo-4-methoxyphenyl)acetic acid) .
- Hammett Constants (σ): Correlate substituent electronic effects with reaction rates (e.g., bromination efficiency).
- DFT Calculations: Compute charge distribution using Gaussian09 to predict regioselectivity in electrophilic substitutions .
Basic: How can researchers troubleshoot low yields in amide coupling reactions involving this compound?
Methodological Answer:
- Activation Reagents: Use carbodiimides (e.g., DCC) or uronium salts (HATU) to enhance coupling efficiency.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
- Stoichiometry: Maintain a 1.2:1 molar ratio of carboxylic acid to amine to account for side reactions.
Validate success via LC-MS or FTIR to detect unreacted starting materials .
Advanced: What computational tools are recommended for modeling hydrogen-bonding networks in crystalline forms?
Methodological Answer:
- Mercury (CCDC): Visualize packing diagrams and hydrogen-bond motifs (e.g., R22(8) dimers) .
- Platon: Analyze symmetry operations and void spaces.
- Quantum ESPRESSO: Perform periodic DFT calculations to simulate lattice energies.
Compare computed vs. experimental O–H···O distances (e.g., 2.68 Å in 2-(3-bromo-4-methoxyphenyl)acetic acid) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
